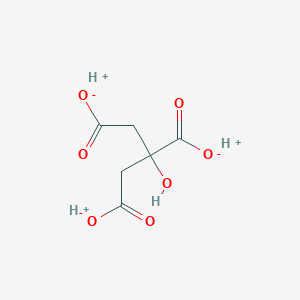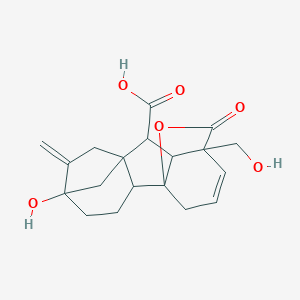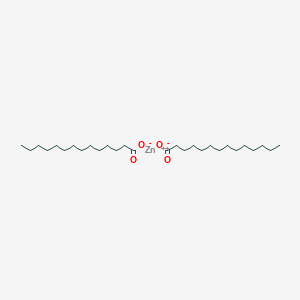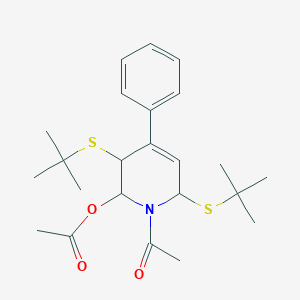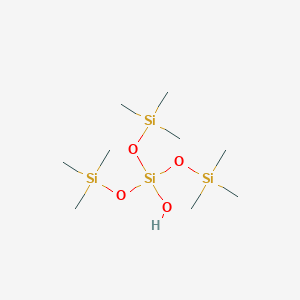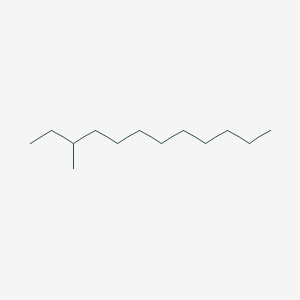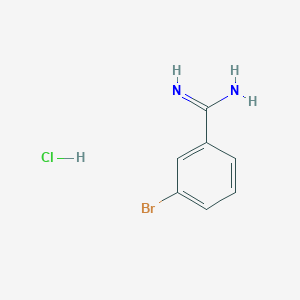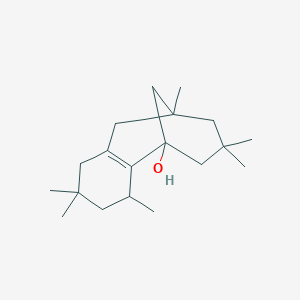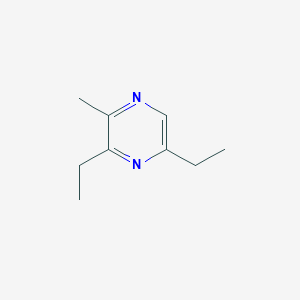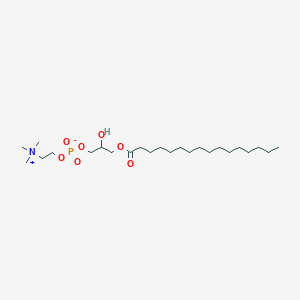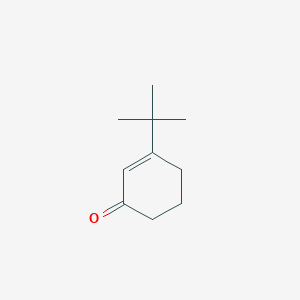![molecular formula C17H18N2O5 B101793 N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide CAS No. 19223-13-3](/img/structure/B101793.png)
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide, commonly known as NPPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPA belongs to the class of compounds known as amides and has a molecular formula of C20H20N2O5.
Mecanismo De Acción
The exact mechanism of action of NPPA is not fully understood. However, studies have shown that NPPA inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. NPPA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
NPPA has been shown to have several biochemical and physiological effects. Studies have shown that NPPA reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). NPPA also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the production of pro-inflammatory mediators. In addition, NPPA has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPPA in lab experiments is its high specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one of the limitations of using NPPA is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on NPPA. One area of research is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as an anticancer agent in the treatment of various types of cancer. Further studies are needed to elucidate the exact mechanism of action of NPPA and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product. NPPA has been extensively studied for its potential therapeutic applications in various disease conditions, including its use as an anti-inflammatory and anticancer agent. Further studies are needed to optimize the pharmacological properties of NPPA for therapeutic use.
Métodos De Síntesis
The synthesis of NPPA involves the reaction of 3-nitrophenol with 3-bromopropylamine hydrobromide to obtain 3-(3-nitrophenoxy)propylamine. The resulting compound is then reacted with phenylacetyl chloride to obtain NPPA. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that NPPA inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases. NPPA has also been studied for its potential use as an anticancer agent. Studies have shown that NPPA induces cell death in cancer cells and inhibits tumor growth in animal models of cancer.
Propiedades
Número CAS |
19223-13-3 |
|---|---|
Nombre del producto |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-13(20)18-14-5-2-7-16(11-14)23-9-4-10-24-17-8-3-6-15(12-17)19(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |
Clave InChI |
IJVJAFJGXBATBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Otros números CAS |
19223-13-3 |
Sinónimos |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



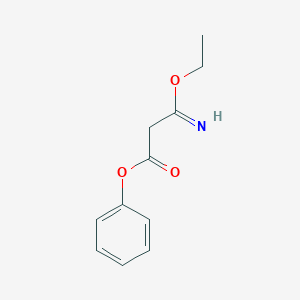
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
